molecular formula C8H7F3N2O2 B2760792 Methyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1260791-46-5

Methyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B2760792
CAS No.: 1260791-46-5
M. Wt: 220.151
InChI Key: QNMGWVPHPYFSOM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate is an organic compound with a pyridine ring structure It is characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 5-amino-2-(trifluoromethyl)pyridine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(trifluoromethyl)pyridine: Lacks the carboxylate ester group.

    Methyl 2-(trifluoromethyl)pyridine-3-carboxylate: Lacks the amino group.

    Methyl 5-amino-3-carboxylate pyridine: Lacks the trifluoromethyl group.

Uniqueness

Methyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and carboxylate ester groups provide sites for further chemical modification.

Properties

IUPAC Name

methyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(12)3-13-6(5)8(9,10)11/h2-3H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGWVPHPYFSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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